

Spectroscopic Analysis of 2-Amino-5-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-methylpyridine 1-oxide

Cat. No.: B3277697

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Disclaimer: Direct experimental spectroscopic data (NMR, IR, MS) for **2-Amino-5-methylpyridine 1-oxide** was not readily available in public databases at the time of this compilation. This guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the closely related and well-documented compound, 2-Amino-5-methylpyridine. This information serves as a valuable reference for researchers, scientists, and professionals in drug development.

Data Presentation

The following sections summarize the key spectroscopic data for 2-Amino-5-methylpyridine (CAS No: 1603-41-4).^{[1][2]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectra of 2-Amino-5-methylpyridine have been reported in deuterated chloroform (CDCl₃).^[3] The chemical shifts (δ) are expressed in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-6	7.79	d	J = 2.4
H-4	7.12	dd	J = 8.4, 2.4
H-3	6.32	d	J = 8.4
-CH ₃	2.12	s	-
-NH ₂	4.67	s	-

Source: ChemicalBook, 300 MHz in CDCl₃[3]

¹³C NMR Data

The carbon-13 NMR spectral data provides insight into the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (δ) in ppm
C-2	158.2
C-6	148.1
C-4	138.2
C-5	122.9
C-3	108.0
-CH ₃	17.0

Source: Spectrum obtained from Aldrich Chemical Company, Inc., referenced in PubChem.[4]

Infrared (IR) Spectroscopy

The Fourier-Transform Infrared (FTIR) spectrum reveals the characteristic vibrational frequencies of the functional groups present in 2-Amino-5-methylpyridine.

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment
3444, 3335	$\nu(\text{N-H})$ stretching of the amino group
~1600	C=C and C=N aromatic ring stretching
1465	Methylene group vibrations
1280	C-N stretching
962, 939, 877, 801, 573	C-H out-of-plane deformation

Source: ResearchGate, PubChem[4][5][6]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data indicates the mass-to-charge ratio (m/z) of the molecular ion and its principal fragments.

m/z Value	Interpretation	Relative Abundance
108	Molecular Ion $[\text{M}]^+$	Top Peak
107	$[\text{M-H}]^+$	3rd Highest
80	Fragment	2nd Highest

Source: NIST Mass Spectrometry Data Center, referenced in PubChem.[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

For obtaining high-resolution ^1H and ^{13}C NMR spectra, a sample of 2-Amino-5-methylpyridine is prepared by dissolving approximately 10-20 mg of the solid compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform- d (CDCl_3), in a standard 5 mm NMR tube.[3][7]

Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.[8] The spectra are recorded on a spectrometer, such as a 300 MHz instrument,

at room temperature.[3][4] For ^1H NMR, standard acquisition parameters are used, while ^{13}C NMR may require a larger number of scans to achieve a good signal-to-noise ratio.[7][9]

FTIR Spectroscopy

For solid samples like 2-Amino-5-methylpyridine, the Attenuated Total Reflectance (ATR) or the potassium bromide (KBr) pellet method is typically employed.[10][11]

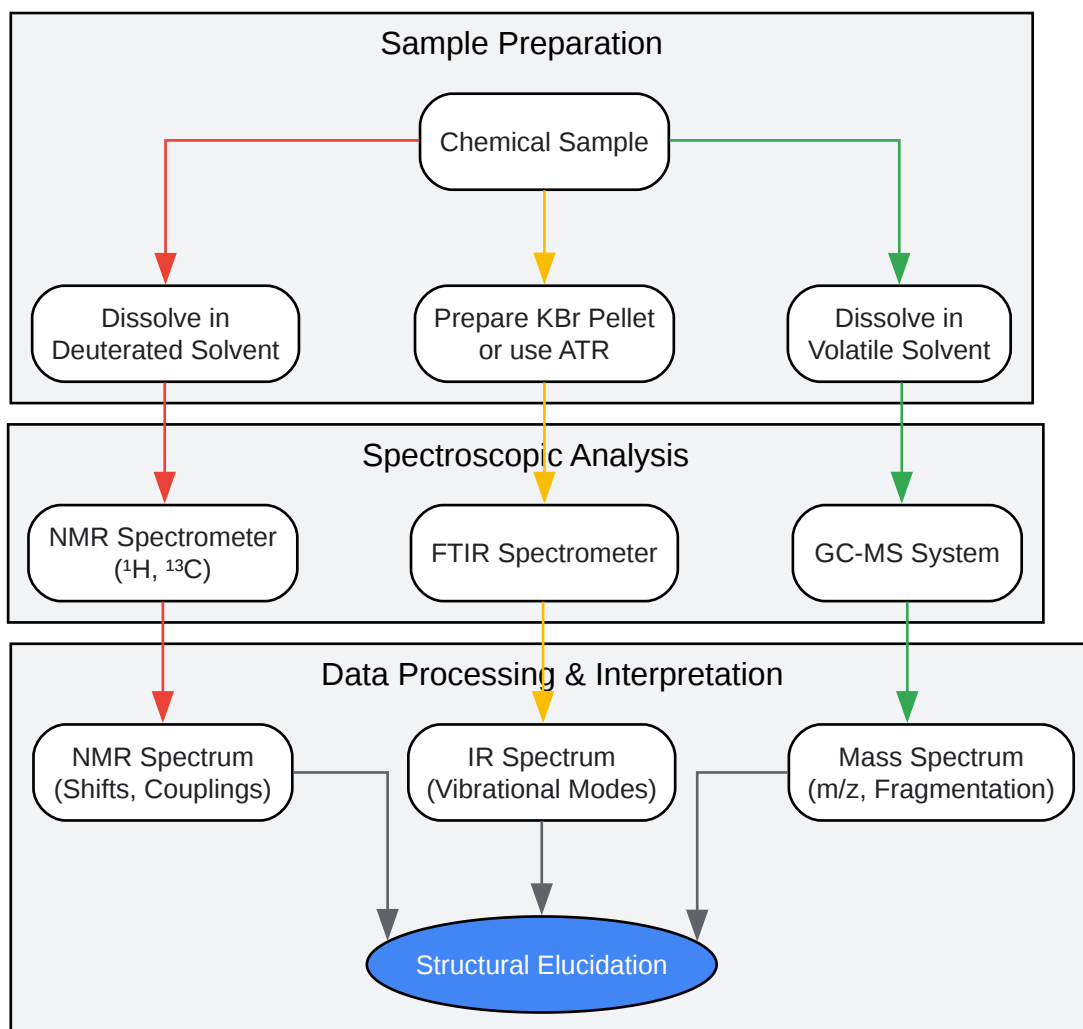
- **ATR Method:** A small amount of the crystalline sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[11] Pressure is applied to ensure good contact between the sample and the crystal surface. The IR spectrum is then recorded.[11]
- **KBr Pellet Method:** Approximately 1-2 mg of the finely ground sample is mixed with about 100-200 mg of dry KBr powder.[1] The mixture is then pressed under high pressure to form a thin, transparent pellet, which is placed in the sample holder of the FTIR instrument for analysis.[1]

Mass Spectrometry (GC-MS)

A dilute solution of 2-Amino-5-methylpyridine is prepared in a volatile organic solvent like acetone or dichloromethane.[12][13] This sample is then injected into the gas chromatograph.[14] The GC column separates the compound from any impurities based on their volatility and interaction with the column's stationary phase.[15] As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI).[12] The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer, and a mass spectrum is generated.[14]

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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